(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)
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Overview
Description
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is a derivative of folic acid, a vital B-vitamin necessary for numerous biological processes. This compound is a reduced form of folic acid and plays a crucial role in the synthesis of nucleic acids and amino acids. It is often used in biochemical research and clinical applications due to its involvement in cellular metabolism and its potential therapeutic benefits.
Mechanism of Action
Target of Action
The primary target of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (Hydrochloride) is the endothelial nitric oxide synthase (NOS) . This enzyme plays a crucial role in the production of nitric oxide, a vasodilator and atheroprotective mediator .
Mode of Action
The compound acts as a cofactor for endothelial nitric oxide synthase, promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . When the enzyme is depleted of this compound, it synthesizes superoxide rather than nitric oxide .
Biochemical Pathways
The compound influences the nitric oxide synthesis pathway. Changes in its availability can lead to a reduction in nitric oxide synthesis and the generation of NOS-derived superoxide, which has been implicated in the development of endothelial dysfunction .
Pharmacokinetics
The pharmacokinetics of the compound have been studied in humans during constant high-dose intravenous infusion . The bioactive metabolite (6S)-5-methyltetrahydrofolic acid reached a median steady-state plasma concentration of 5.7 µm . The lowest plasma concentrations at steady-state were 1.86 µm (6S)-folinic acid and 3.12 µm (6S)-5-methyltetrahydrofolic acid . The renal clearance of the compound was found to be low due to extensive binding to plasma proteins .
Result of Action
The compound corrects endothelial dysfunction in animal models of ischemia-reperfusion injury and in patients with cardiovascular risks . It prevents ischemia-reperfusion injury by reducing oxidative stress .
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It acts as a cofactor for endothelial nitric oxide synthase (NOS), promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . It also interacts with other enzymes and proteins, stabilizing the NOS dimer and enhancing substrate binding .
Cellular Effects
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly in the context of nitric oxide production .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. When endothelial nitric oxide synthase is depleted of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride), it synthesizes superoxide rather than nitric oxide .
Dosage Effects in Animal Models
The effects of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) vary with different dosages in animal models. It has been shown to correct endothelial dysfunction in animal models of ischemia reperfusion injury (IRI) and in patients with cardiovascular risks .
Metabolic Pathways
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) typically involves the reduction of folic acid. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the pteridine ring system.
Industrial Production Methods: Industrial production of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) often involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts is common, and the reaction is conducted under high pressure and temperature to achieve efficient conversion. The product is then purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt.
Types of Reactions:
Oxidation: (6R,S)-5,6,7,8-Tetrahydrofolic Acid can undergo oxidation to form dihydrofolic acid or folic acid.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Dihydrofolic acid, folic acid.
Reduction Products: More reduced forms of tetrahydrofolic acid.
Substitution Products: Derivatives with substituted groups on the pteridine ring.
Scientific Research Applications
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studies of cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to folate deficiency, such as anemia and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a fortifying agent in food products.
Comparison with Similar Compounds
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
5-Methyltetrahydrofolate: A biologically active form of folate involved in methylation reactions.
5-Formyltetrahydrofolate: Another reduced form of folate with distinct biological functions.
Uniqueness: (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is unique due to its specific role in the reduction of folic acid and its involvement in critical biochemical pathways. Unlike other forms of folate, it is directly involved in the synthesis of nucleotides and amino acids, making it indispensable for cellular metabolism and growth.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSBUMDMTVSGRA-WMBFYOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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